Cobalt(2+);dioxido(oxo)silane

Description

Contextualization within Transition Metal Silicates Research

Transition metal silicates (TMSs) are a class of compounds that have garnered significant attention in materials science due to their diverse and tunable properties. These materials, including cobalt silicate (B1173343), are being explored for a wide range of applications, from energy storage to catalysis. mdpi.comresearchgate.net The interest in TMSs stems from their high theoretical capacities, abundance, thermal stability, and low cost. mdpi.comacs.org

In the field of energy storage, transition metal silicates are considered promising electrode materials for lithium-ion batteries (LIBs) and supercapacitors. mdpi.comacs.org Cobalt silicate, in particular, is noted for its high theoretical capacity as an anode material for LIBs. rsc.orgrsc.org Research has also extended to their use in potassium-ion batteries, where K₂CoSiO₄ has a theoretical capacity of 234 mAh g⁻¹. researcher.life

Furthermore, the catalytic properties of transition metal silicates are a major area of investigation. They are being studied for their potential in various chemical reactions, including the oxygen evolution reaction (OER) and the degradation of organic pollutants. ontosight.airsc.orgrsc.org The unique electronic structures of transition metals within the silicate framework contribute to their catalytic activity. The development of two-dimensional transition metal silicates is also an emerging field, with potential applications in spintronics and as air-stable ferromagnetic materials. aps.orgbohrium.com

Historical Trajectories and Foundational Studies of Cobalt Silicate Systems

The use of cobalt compounds for their brilliant blue color dates back to ancient times, where they were used to color glass and ceramics. americanelements.com This historical application laid the groundwork for the modern use of cobalt silicate as a ceramic pigment. researchgate.netqualicer.orgijcse.ir

Early scientific studies focused on the synthesis and basic characterization of cobalt silicate. One of the first documented methods for preparing microcrystalline cobalt orthosilicate (B98303) involved heating a mixture of cobalt(II) oxide, cobalt(II) chloride, and silicon(IV) oxide to high temperatures (around 1273 K). cas.cz Later, the crystal structure of Co₂SiO₄ was determined to be of the olivine (B12688019) type with an orthorhombic symmetry, a finding that was crucial for understanding its properties. cas.cz These foundational studies confirmed that cobalt silicate is isostructural with olivine [(Mg, Fe)₂SiO₄]. cas.cz

Traditional synthesis methods, such as the solid-phase mixing of cobalt tetroxide and silicon dioxide, required high calcination temperatures above 1200°C to ensure a complete reaction. google.com These early methods, while effective, often resulted in larger particle sizes. google.com

Current Research Landscape and Emerging Academic Significance

The current research landscape for cobalt silicate is vibrant and expanding, driven by the demand for advanced materials in high-performance applications. Modern synthesis techniques have evolved to produce cobalt silicate with controlled nanostructures, leading to enhanced properties. These methods include:

Hydrothermal Synthesis: This technique allows for the creation of various nanostructures, such as hierarchical amorphous nanosheets and nanobelts. acs.orgrsc.org

Sol-Gel Method: Used to synthesize cobalt silicate pigments at lower temperatures, resulting in purer and more homogeneous colors. researchgate.netqualicer.org

Pechini Method: A polymer-based route to produce fine, homogeneous cobalt silicate powders for ceramic colors at lower temperatures than traditional methods. qualicer.org

Template-Free and Template-Assisted Methods: The synthesis of amorphous cobalt silicate nanobelts has been achieved using template methods, which can then be coated with carbon to improve electrochemical performance. rsc.orgrsc.org

A significant area of current research is the application of cobalt silicate in energy storage devices. As an anode material for lithium-ion batteries, nanostructured cobalt silicate exhibits a high reversible capacity. acs.orgrsc.orgrsc.org For instance, amorphous cobalt silicate nanobelts@carbon composites have shown a reversible capacity of 745 mAh g⁻¹ at a current density of 100 mA g⁻¹ and a long cycle life. rsc.org Doping cobalt silicate with elements like phosphorus has been shown to significantly enhance its electrochemical properties for supercapacitors. mdpi.com

In the realm of catalysis, cobalt silicate is being explored as a catalyst for the oxygen evolution reaction (OER), a key process in water splitting and metal-air batteries. rsc.orgrsc.org Hierarchical mesoporous cobalt silicate has also demonstrated excellent performance as a catalyst in advanced oxidation processes for water treatment. nih.gov Furthermore, cobalt silicate-based materials are being investigated for their catalytic activity in the oxidation of hydrocarbons and in Fischer-Tropsch synthesis. scispace.comimarcgroup.com

The table below summarizes some of the recent research findings on the applications of cobalt silicate.

Recent Research on Cobalt Silicate Applications

| Application Area | Key Findings | Synthesis Method | Source(s) |

| Lithium-Ion Batteries | Hierarchical amorphous Co₂SiO₄ nanosheets deliver a high capacity of about 1410 mAh g⁻¹ after 100 cycles. | Template-free one-pot hydrothermal method | acs.org |

| Lithium-Ion Batteries | Amorphous cobalt silicate nanobelts@carbon composites exhibit a reversible high capacity of 745 mAh g⁻¹. | Template method with carbon coating | rsc.orgrsc.org |

| Supercapacitors | Phosphorus-doped cobalt silicate shows a specific capacitance of 434 F∙g⁻¹, significantly higher than undoped CoSi. | Calcining strategy | mdpi.com |

| Catalysis (OER) | Magnesium cobalt silicate (MgCoSiO₄) acts as a good non-platinum based bifunctional catalyst for Li–O₂ cells. | Mixed solvothermal approach | rsc.orgrsc.org |

| Catalysis (AOPs) | Hierarchical mesoporous cobalt silicate exhibits excellent catalytic performance for the removal of organic pollutants. | Biomass-derived silica (B1680970) source | nih.gov |

| Ceramic Pigments | Synthesis of Co₂SiO₄ blue ceramic pigments via the sol-gel method for ceramic decoration. | Sol-gel method | researchgate.net |

Properties

IUPAC Name |

cobalt(2+);dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZCSDJWWIABKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

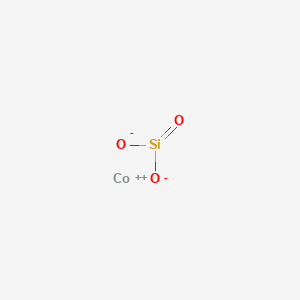

[O-][Si](=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Fabrication Techniques for Cobalt Silicate Materials

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions are a conventional and widely employed approach for the synthesis of cobalt silicate (B1173343). These methods typically involve the direct reaction of solid precursors at elevated temperatures to induce diffusion and phase transformation, resulting in the desired crystalline product.

Conventional Calcination and Sintering Processes

Conventional calcination and sintering represent a common solid-state method for producing cobalt silicate. rsc.org This process involves the intimate mixing of cobalt and silicon precursors, which are then subjected to high temperatures for extended periods.

A typical procedure involves manually mixing cobalt oxide (such as Co₃O₄) and silicon dioxide (SiO₂) in a stoichiometric ratio. rsc.orgsocminpet.it The mixed powder is then pressed into pellets and annealed in a furnace. rsc.org For instance, a common method involves heating the mixture to 1400 K for 48 hours in air. rsc.org This initial annealing step is often followed by grinding the pellets and repeating the heating process to ensure a complete reaction and phase purity. rsc.org X-ray diffraction (XRD) analysis is commonly used to confirm the formation of the orthorhombic α-Co₂SiO₄ structure. rsc.org The resulting material from this method typically consists of micron-sized particles with a relatively wide size distribution, ranging from 0.5 to 2.5 micrometers. rsc.org

Another approach within this category involves heating a mixture of Co₃O₄ and SiO₂ to 1350 °C. nih.gov The high temperatures are necessary to overcome the kinetic barriers of solid-state diffusion. The formation of cobalt silicate species can be influenced by the calcination temperature and the surface area of the silica (B1680970) support. researchgate.netpsu.edu Lower calcination temperatures may lead to a decrease in the formation of undesired cobalt silicate phases in certain applications. researchgate.net

| Precursors | Sintering Temperature (°C) | Duration (h) | Resulting Phase | Source |

| Cobalt Oxide (Co₃O₄), Silicon Dioxide (SiO₂) | 1127 | 48 | α-Co₂SiO₄ | rsc.org |

| Cobalt Oxide (Co₃O₄), Silicon Dioxide (SiO₂) | 1350 | Not Specified | Co₂SiO₄ | nih.gov |

| Cobalt Nitrate (B79036), Tetraethyl Orthosilicate (B98303) (TEOS) | 500-700 | Not Specified | Co₂SiO₄ nanoparticles | nih.gov |

| Cobalt Oxide (CoO), Silicon Dioxide (SiO₂) | 1170 | 8 | Orthorhombic Co₂SiO₄ | researchgate.net |

Controlled Reactions of Cobalt Films with Silicon Dioxide Substrates

The formation of cobalt silicate can also be achieved through the controlled reaction of thin cobalt films with silicon dioxide (SiO₂) substrates. aip.orgosti.gov This technique is of particular interest in microelectronics and materials science for creating well-defined interfacial layers.

The reaction is typically induced by rapid thermal annealing (RTA) in an inert atmosphere like nitrogen (N₂) or in a vacuum. aip.orgosti.gov Studies have shown that a reaction between a thin cobalt film (e.g., 12.5 nm) and a SiO₂ substrate occurs under these conditions, leading to the formation of Co₂SiO₄. aip.orgosti.gov This reaction can manifest as crater-like depressions on the SiO₂ surface. aip.orgosti.gov

Interestingly, the presence of oxygen appears to be a crucial factor in initiating this reaction. aip.orgosti.gov It is proposed that oxygen contaminants on the surface of the cobalt film facilitate the reaction, which can be represented as: 2Co + SiO₂ + 2[O] → Co₂SiO₄, where [O] represents the surface oxygen contaminant. aip.orgosti.gov The reaction is significantly mitigated or prevented when annealing is performed in a forming gas ambient (a mixture of nitrogen and hydrogen), with thicker cobalt films, or when the cobalt film is cleaned in situ before annealing. aip.orgosti.gov

In some cases, the reaction between Co-Fe films and SiO₂ substrates at 800 °C in a vacuum has been shown to form an iron-rich silicate with an olivine (B12688019) structure, (Fe(Co))₂SiO₄, at the interface. umd.edu This indicates that the composition of the metal film can influence the final silicate phase formed. umd.edu

| Cobalt Film Thickness | Annealing Conditions | Observed Product | Proposed Mechanism | Source |

| 12.5 nm | Rapid Thermal Annealing (RTA) in N₂ or vacuum | Co₂SiO₄ | Reaction initiated by surface oxygen contamination | aip.orgosti.gov |

| 150 nm | RTA in forming gas (90% N₂/10% H₂) | No significant reaction | Thicker film and reducing atmosphere inhibit reaction | aip.orgosti.gov |

| Various (Co-Fe films) | 800 °C in vacuum | (Fe(Co))₂SiO₄ | Interdiffusion and reaction at the interface | umd.edu |

Solution-Based and Wet Chemical Synthesis Approaches

Solution-based methods offer an alternative to high-temperature solid-state reactions, often providing better control over particle size, morphology, and homogeneity at lower reaction temperatures. These techniques involve the precipitation or gelation of precursors from a solution, followed by thermal treatment.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a versatile method for producing a wide range of materials, including cobalt silicate, under elevated temperature and pressure in an aqueous solution. This technique allows for the formation of crystalline materials directly from solution, often with unique morphologies.

A template-free, one-pot hydrothermal method has been developed to prepare hierarchical amorphous Co₂SiO₄ nanosheets decorated with nanoparticles. acs.org This approach offers advantages over traditional high-temperature sintering by avoiding the need for a pre-fabricated template. acs.org In another variation, a precursor is first synthesized via a facile hydrothermal method and then subjected to post-annealing in air at 900 °C to obtain Co₂SiO₄ with good purity. rsc.org

The synthesis of amorphous cobalt silicate nanobelts has also been achieved through the hydrothermal treatment of cobalt-based organic-inorganic nanobelts in an alkaline solution. rsc.org Under these conditions, hydroxide (B78521) ions react with the glass container to form silicate ions, which then react with the cobalt precursor to form the nanobelts. rsc.org Furthermore, porous and biomimetic cobalt silicate@diatomite composites have been successfully synthesized using a two-step method that includes a hydrothermal process followed by calcination. mdpi.com

| Precursors | Hydrothermal Conditions | Post-Treatment | Resulting Material | Source |

| Not specified | One-pot, template-free | None | Hierarchical amorphous Co₂SiO₄ nanosheets | acs.org |

| Not specified | Facile hydrothermal method | Annealing at 900 °C in air | Co₂SiO₄ nanoparticles | rsc.org |

| Co-based organic-inorganic nanobelts, alkaline solution | Not specified | None | Amorphous cobalt silicate nanobelts | rsc.org |

| Co-precursor, diatomite | Various times | Calcination at 900 °C | Co₂SiO₄@diatomite composites | mdpi.com |

Sol-Gel Methods

The sol-gel process is a widely used wet-chemical technique for fabricating materials with high purity and homogeneity at relatively low temperatures. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase.

A common approach involves using cobalt nitrate hexahydrate and a silicon source, such as tetraethyl orthosilicate (TEOS), in an alcoholic solvent. ntnu.no The process can be modified to control the final product. For instance, after forming a gel, drying and subsequent calcination at temperatures around 850 °C can lead to the formation of Co₂SiO₄ crystallites. ntnu.no It has been observed that the gel composition and calcination temperature are critical factors in determining the nature of the cobalt species and their interaction with the silica matrix. ntnu.no At lower calcination temperatures (e.g., 400 °C), an amorphous nature or the presence of Co₃O₄ might be observed, depending on the cobalt concentration. ntnu.no

A sol-gel method using propylene (B89431) oxide as a gelation agent has been employed to synthesize ultrafine particles of olivine-type Co₂SiO₄. exlibrisgroup.com Another variation utilizes cobalt(II) acetate (B1210297) tetrahydrate, TEOS, ammonia (B1221849), and a carbohydrate, with calcination temperatures between 500-700 °C, to produce Co₂SiO₄ nanostructures. nih.gov

Aqueous sol-gel processing is an environmentally friendly variation of the sol-gel method that uses water as the solvent instead of organic solvents. researchgate.net This approach is often more cost-effective and safer.

In one example of an aqueous sol-gel process, cobalt nitrate and sodium silicate are used as precursors. sci-hub.se The pH of the solution is adjusted to induce gelation, and the resulting gel is dried. researchgate.net The dried gel can then be transformed into cobalt silicate through heat treatment, either by calcination in air or in molten NaCl. researchgate.net Another aqueous sol-gel method employs silicic acid as the silicon precursor in the presence of NaCl and KCl mineralizers, yielding highly pure olivine phase Co₂SiO₄ after firing at 1200 °C for 3 hours. ias.ac.in This method has been shown to produce pigments with very intense color. ias.ac.in

A modified sol-gel auto-combustion method has also been reported, using organic fuels like glycine (B1666218) and tartaric acid. sci-hub.se In this process, an aqueous solution of cobalt nitrate and sodium silicate is mixed with the fuel. The resulting gel undergoes self-combustion, and subsequent calcination at temperatures between 800 °C and 900 °C yields the final Co₂SiO₄ product. sci-hub.se

| Cobalt Precursor | Silicon Precursor | Gelation Agent/Method | Calcination Temperature (°C) | Resulting Product | Source |

| Cobalt Nitrate Hexahydrate | Tetraethyl Orthosilicate (TEOS) | Spontaneous gelation | 850 | Co₂SiO₄ crystallites | ntnu.no |

| Cobalt Nitrate | Sodium Metasilicate (B1246114) | pH adjustment | 800-1200 (in molten NaCl or air) | Co₂SiO₄ | researchgate.net |

| Cobalt Nitrate | Silicic Acid | NaCl, KCl mineralizers | 1200 | Highly pure olivine Co₂SiO₄ | ias.ac.in |

| Cobalt Nitrate | Sodium Silicate | Glycine and Tartaric Acid (auto-combustion) | 800-900 | Co₂SiO₄ nanoparticles | sci-hub.se |

Non-Hydrolytic Sol-Gel Routes

Non-hydrolytic sol-gel (NHSG) methods offer a versatile approach for synthesizing cobalt silicate materials, operating under water-free conditions to provide greater control over the final product's homogeneity and texture. mdpi.comsci-hub.se This technique relies on the condensation of precursors in organic solvents, where an organic oxygen donor like an ether or alcohol is used instead of water. sci-hub.sescispace.com The reactions are typically slower than in aqueous media, which allows for better control over the material's structure and composition. sci-hub.se

One common NHSG route involves the reaction of metal halides with an oxygen donor under non-aqueous conditions to form an inorganic oxide. researchgate.net For the synthesis of cobalt-containing silicates, this can involve the condensation of a cobalt salt, such as cobalt chloride (CoCl₂), with a silicon source like tetraethoxysilane (TEOS) in the presence of an ether. scispace.com To ensure the absence of water, the cobalt salt precursor is often heat-treated before use. scispace.com

A specific example of a non-hydrolytic sol-gel synthesis involves the condensation of aluminum chloride with diisopropyl ether in the presence of cobalt chloride, followed by a reaction with TEOS. scispace.com This process leads to the formation of a gel, and upon further refluxing, a cobalt-containing aluminosilicate (B74896) powder precipitates. scispace.com The resulting material typically features tetrahedrally coordinated Co²⁺ ions entrapped within the aluminosilicate network. scispace.com The homogeneity of the final material depends on the relative rates of self-condensation (e.g., Al-O-Al or Si-O-Si) versus cross-condensation (Al-O-Si). scispace.com

The NHSG method is advantageous for creating materials with a high level of homogeneity and well-defined textural properties. researchgate.net It has been successfully employed to prepare a variety of mixed metal oxide catalysts, including cobalt-doped aluminosilicates. researchgate.net

Precipitation Techniques for Precursor Formation

Precipitation is a widely used technique for the synthesis of cobalt silicate precursors, often involving the reaction of soluble metal salts in a solution to form an insoluble product. researchgate.netacs.org This method can be categorized into two main approaches: coprecipitation, where the support and the active metal precursor are formed simultaneously, and deposition-precipitation, where the active metal is deposited onto a pre-existing support. acs.org

In a typical deposition-precipitation process for cobalt on a silica support, a solution of a cobalt salt, such as cobalt nitrate, is used. acs.org The interaction between the cobalt precursor and the silica support is a critical factor. acs.org A strong interaction can lead to the formation of cobalt hydrosilicates, while a weak interaction may result in large, poorly dispersed cobalt particles. acs.org To achieve a more uniform deposition and smaller particle sizes, methods that slowly induce precipitation, such as the evaporation of ammonia from a solution containing cobalt carbonate, can be employed. acs.org

Another approach involves the "silica garden" route, where self-organized tubular structures of cobalt silicate are formed through the precipitation reaction of a cobalt salt crystal with an aqueous sodium silicate solution. ijsit.com Characterization of these structures has identified one of the prominent phases as hydrated β-Co₂SiO₄. researchgate.net This method can produce particle clusters with diameters smaller than 40 nm. researchgate.net

The choice of precipitating agent and conditions plays a significant role in the properties of the final material. For instance, using sodium octanoate (B1194180) as a precipitating agent with a solution of lanthanum nitrate, cobalt(II) nitrate, and tetraethyl orthosilicate (TEOS) has been used to synthesize cobalt-doped lanthanum silicates. nih.gov The resulting precipitate is then filtered, washed, and calcined to obtain the final apatite-structured material. nih.gov

Polymeric Precursor Methods (e.g., Pechini Method)

The Pechini method, a type of polymeric precursor technique, offers a robust route for synthesizing complex oxide materials like cobalt silicate at lower temperatures compared to traditional solid-state reactions. qualicer.org This method is valued for its simplicity and ability to produce highly uniform, nano-crystalline powders. unit.noresearchgate.net The fundamental principle of the Pechini method is the formation of a polymeric resin containing a uniform distribution of metal cations at an atomic level. qualicer.org

The process begins with the dissolution of metal precursors, such as cobalt nitrate, in water. qualicer.org This solution is then homogenized with a chelating agent, typically citric acid, and a polyhydroxyl alcohol, like ethylene (B1197577) glycol. qualicer.org Upon heating in the range of 60-70°C, a polyesterification reaction occurs, leading to the formation of a rigid and cross-linked polymeric resin. qualicer.orgunit.no This resin effectively traps the metal cations, preventing their segregation. unit.no

The subsequent step involves the calcination of this resin. qualicer.org An initial heat treatment in an oxidizing atmosphere (around 400°C) breaks down the polymer chain and burns off the carbonaceous material. qualicer.org Further calcination at higher temperatures leads to the crystallization of the desired oxide phase. For cobalt silicate (Co₂SiO₄), the formation of the crystalline phase has been observed to start at around 900°C, with a single-phase system being achieved after heat treatment at 1000°C for an extended period. qualicer.org

The Pechini method has been successfully used to synthesize cobalt-based catalysts and ceramic pigments. qualicer.orgresearchgate.net It has also been adapted for creating core@shell systems, for example, in the synthesis of CoFe₂O₄@TiO₂ photocatalysts. unesp.br The versatility of this method allows for the synthesis of a variety of complex oxides by adjusting the precursors and calcination conditions. unit.no

Advanced and Template-Assisted Fabrication Strategies

Mechanochemical Activation through High-Energy Ball Milling

Mechanochemical activation via high-energy ball milling presents a solvent-free, room-temperature method for the synthesis of nanocrystalline cobalt silicate. nsf.gov This top-down approach utilizes mechanical energy to induce chemical reactions and phase transformations in solid-state precursors. nsf.govsibran.ru The process involves milling stoichiometric mixtures of oxide powders, such as cobalt oxide (CoO) and silicon dioxide (SiO₂), in a high-energy mill. nsf.govmdpi.com

For the synthesis of olivine-type Co₂SiO₄, a 2:1 molar ratio of CoO and SiO₂ is subjected to dry milling in a tungsten carbide (WC) jar with WC balls. nsf.gov The intense mechanical forces generated during milling lead to repeated fracturing and cold-welding of the powder particles, promoting intimate mixing and reaction at the atomic level. sibran.ru This method has been shown to successfully produce nanocrystalline Co₂SiO₄ with average particle sizes around 31 nm after several hours of milling. mdpi.comresearchgate.net

One of the significant advantages of this technique is the ability to synthesize materials at ambient temperature, which helps in retaining the nanocrystalline nature of the product by avoiding the grain growth that typically occurs at the high temperatures required by conventional methods. nsf.gov However, a potential drawback is the introduction of contaminants from the milling media, such as tungsten carbide. nsf.gov

The progress of the reaction can be monitored by techniques like X-ray diffraction (XRD), which shows the gradual formation of the desired crystalline phase from the amorphous or precursor phases. mdpi.com The temperature within the milling jars can increase due to the mechanical energy, with peak temperatures around 75°C being recorded, which is still significantly lower than conventional calcination temperatures. researchgate.net This "soft mechanochemical synthesis" approach is particularly effective for mixtures containing components with oxygen-hydrogen groups, which can enhance reaction rates. sibran.ru

Sacrificial Template Approaches utilizing Silica Spheres

Sacrificial template-assisted synthesis is a versatile strategy for fabricating hollow cobalt silicate structures with controlled morphology and high surface area. d-nb.inforesearchgate.net This bottom-up approach typically utilizes monodisperse silica (SiO₂) spheres as the sacrificial template. d-nb.inforesearchgate.net The process generally involves coating the silica spheres with a shell of the desired cobalt silicate material, followed by the removal of the silica core. d-nb.info

The synthesis of mesoporous cobalt silicate nanosheets (Co₂SiO₄ NSs) exemplifies this technique. researchgate.net In this process, Stöber silica spheres are used as both the template and the silicon source. researchgate.net The silica spheres are dispersed in a solution containing a cobalt precursor, and through a hydrothermal or solvothermal reaction, a cobalt silicate shell is formed on the surface of the silica spheres. researchgate.netcambridge.org The silica core is then selectively etched away, typically using an etchant like hydrofluoric acid (HF) or a basic solution, resulting in hollow structures. d-nb.inforesearchgate.net

This method allows for precise control over the size and shape of the final hollow material, which is dictated by the dimensions of the initial silica template. d-nb.info The resulting hollow structures often exhibit unique properties, such as a large surface area and shortened diffusion paths, which are beneficial for applications like energy storage. researchgate.net For instance, cobalt silicate hierarchical hollow spheres have been synthesized via a facile hydrothermal method and have shown potential as anode materials for lithium-ion batteries. researchgate.net

The sacrificial template approach is not limited to pure cobalt silicate and has been extended to create more complex structures, such as bimetallic Ni-Co silicate hollow spheres and magnetic CoFe₂O₄@SiO₂ hollow spheres. jim.org.cnaip.org In some variations, the silica spheres not only act as a template but also as a reactant, providing the silicate source for the shell formation. cambridge.org

Strong Electrostatic Adsorption (SEA) for Supported Catalyst Synthesis

Strong Electrostatic Adsorption (SEA) is a rational and effective method for synthesizing highly dispersed supported cobalt catalysts on silica. scialert.netscialert.net This technique is based on the electrostatic attraction between charged precursor complexes in solution and the surface of the support material at a controlled pH. scialert.netsc.edu The surface of silica contains hydroxyl groups that can be protonated or deprotonated depending on the pH of the surrounding solution, leading to a net positive or negative surface charge. scialert.net

The point of zero charge (PZC) of the silica support is a critical parameter in the SEA method. scialert.net The PZC is the pH at which the net surface charge of the oxide is zero. scialert.net For silica, the PZC is typically in the acidic range. sc.edu To achieve adsorption of a cationic cobalt precursor, such as the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, the pH of the solution is adjusted to be above the PZC of the silica. scialert.net In this basic pH range, the silica surface is deprotonated and carries a negative charge, leading to strong electrostatic attraction and adsorption of the positively charged cobalt complex. scialert.netscientific.net Conversely, at a pH below the PZC, the surface is positively charged, resulting in electrostatic repulsion and low cobalt uptake. scialert.net

The SEA method allows for high cobalt uptake and results in well-dispersed cobalt species on the silica support. scialert.netscientific.net Characterization techniques such as Temperature Programmed Reduction (TPR) have shown a reduction peak at high temperatures for catalysts prepared by SEA, indicating a strong interaction between the cobalt and the silica support. scialert.netscialert.net X-ray Photoelectron Spectroscopy (XPS) confirms the presence of Co²⁺ species on the surface. scialert.netscialert.net Transmission Electron Microscopy (TEM) images reveal fairly well-dispersed cobalt particles with a narrow size distribution. scialert.netscientific.net

Engineering of Core-Shell and Hierarchical Architectures

The performance of cobalt silicate materials in various applications is intrinsically linked to their morphology and structural design. Consequently, significant research has focused on the engineering of advanced architectures, such as core-shell and hierarchical structures, to enhance properties like surface area, ion diffusion pathways, and structural stability. These sophisticated designs aim to maximize the exposure of active sites and accommodate volume changes during electrochemical processes.

A common strategy involves using a template, often silica (SiO₂) itself, which is later partially or fully etched away. For instance, hierarchical hollow nanospheres of cobalt silicate hydroxide have been synthesized through a facile dissolution-regrowth strategy. dphen1.com This method begins with monodisperse SiO₂ nanospheres as both a template and a silica source. During a hydrothermal reaction, a cobalt silicate hydroxide (CSH) shell forms on the silica core, creating a SiO₂@CSH core-shell nanostructure. dphen1.com As the reaction progresses, the silica core dissolves while the CSH shell continues to grow, evolving from a core-shell to a yolk-shell, and finally to a unique hierarchical hollow nanostructure. dphen1.com Similarly, cobalt silicate hierarchical hollow spheres have been fabricated via a facile hydrothermal method, providing a large surface area that shortens lithium-ion diffusion lengths and effectively accommodates volumetric variations during charge/discharge cycles. researchgate.net

Hierarchical structures are not limited to spheres. Using halloysite-derived silica nanotubes as a sacrificial template, hierarchical hollow nanorods assembled from ultrathin mesoporous cobalt silicate hydroxide nanosheets have been fabricated. jmst.org This intricate architecture offers a high specific surface area, leading to excellent exposure of cobalt active centers and superior catalytic activity for the oxygen evolution reaction (OER). jmst.org Template-free methods have also been successful; a one-pot hydrothermal process can produce hierarchical amorphous Co₂SiO₄ consisting of nanoparticles uniformly deposited on ultrathin nanosheets, demonstrating excellent performance as a lithium-ion battery anode. acs.org

The table below summarizes various engineered architectures of cobalt silicate and their reported performance characteristics.

| Architecture Type | Synthesis Method | Key Feature | Application | Reported Performance |

| Hierarchical Hollow Spheres | Hydrothermal (self-templating) | Large surface area, accommodates volume change | Lithium-Ion Battery Anode | Reversible capacity of 948.6 mAh g⁻¹ (1st cycle) researchgate.net |

| Co₂SiO₄@MnSiO₃ Core-Shell Nanobelts | Hydrothermal | 1D core for electron transport, protective shell | Supercapacitor Electrode | Specific capacitance of 309 F g⁻¹ at 0.5 A g⁻¹ researchgate.netnih.gov |

| Co₂SiO₄@Diatomite Core-Shell | Hydrothermal & Calcination | Porous, biomimetic support | Microwave Absorption | Minimum reflection loss of -12.03 dB at 16.64 GHz mdpi.com |

| Hierarchical Hollow Nanorods | Hydrothermal (sacrificial template) | High specific surface area, exposed active centers | OER Electrocatalyst | Overpotential of ~347 mV at 10 mA cm⁻² jmst.org |

| Nanoparticle-on-Nanosheet | Hydrothermal (template-free) | Synergistic effect between nanoparticles and nanosheets | Lithium-Ion Battery Anode | Capacity of ~1410 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹ acs.org |

Direct Incorporation of Cobalt into Zeolitic Frameworks

Zeolites, crystalline aluminosilicates with well-defined microporous structures, serve as excellent supports for catalytic materials. The direct incorporation of cobalt ions into the zeolitic framework, as opposed to simple impregnation on the surface, can create highly dispersed and stable active sites, leading to unique catalytic properties. Various methods have been developed to achieve this isomorphous substitution.

A prominent technique is the two-step postsynthesis method, which has been used to incorporate cobalt into BEA-type zeolites (SiBEA). mdpi.com This process first involves treating the zeolite with an acid, such as nitric acid, to create vacant T-atom sites (dealumination). Subsequently, the dealuminated zeolite is treated with an aqueous solution of a cobalt salt, like cobalt(II) nitrate. mdpi.com The pH of the solution during this second step is a critical parameter. This method allows for the incorporation of cobalt into the framework as isolated, pseudo-tetrahedral Co(II) species, which are considered active sites for certain reactions. mdpi.com For low cobalt content (<2 wt.%), these framework species are dominant, while at higher concentrations, extra-framework octahedral Co(II) species also appear. mdpi.com

Hydrothermal synthesis is another route for incorporating cobalt. Cobalt-modified LTL-type zeolite has been synthesized hydrothermally, achieving partial substitution of framework aluminum with cobalt atoms. scispace.com Characterization techniques confirmed the isomorphous substitution, although some Co²⁺ ions were also present as charge-balancing cations within the zeolite channels. scispace.com In other work, cobalt particles have been embedded into a zeolite crystal using a conventional Co/SiO₂ catalyst as a precursor in a simple hydrothermal method, creating a "cobalt-imbedded zeolite" with a confined reaction environment. rsc.org

The method of incorporation significantly influences the nature of the cobalt species within the zeolite. Conventional wet impregnation of a zeolite like HAlBEA, which has not been dealuminated, results in the formation of only extra-framework octahedral Co(II) species. mdpi.com In contrast, solid-state ion-exchange, achieved by heating a mixture of a solid cobalt source and a zeolite, is another method to introduce active cobalt species. mdpi.com These different synthesis strategies allow for the tailoring of the catalyst, as the location and coordination of the cobalt ions (e.g., framework vs. extra-framework, tetrahedral vs. octahedral) dictate their catalytic behavior in applications such as selective oxidation and Fischer-Tropsch synthesis. mdpi.comportalabpg.org.br

The table below details different methods for incorporating cobalt into zeolite frameworks and the resulting cobalt species.

| Zeolite Type | Incorporation Method | Precursor/Conditions | Resulting Cobalt Species | Reference |

| BEA (Beta) | Two-step postsynthesis | Dealuminated SiBEA, Co(NO₃)₂, pH control | Framework pseudo-tetrahedral Co(II) | mdpi.com |

| LTL (Linde Type L) | Hydrothermal synthesis | Hydrothermal gel containing Co source | Framework-substituted Co | scispace.com |

| ZSM-5 | Wet impregnation | ZSM-5 support, Co(NO₃)₂ solution | Co₃O₄ particles on support | portalabpg.org.br |

| BEA (Beta) | Conventional wet impregnation | Non-dealuminated HAlBEA, Co(NO₃)₂ solution | Extra-framework octahedral Co(II) | mdpi.com |

| Zeolite Crystal | Hydrothermal synthesis | Co/SiO₂ as precursor | Imbedded cobalt particles | rsc.org |

Doping Strategies for Compositional Modification (e.g., Phosphorus, Manganese)

Compositional modification through doping is a powerful strategy to tune the electronic structure and enhance the intrinsic electrochemical properties of cobalt silicate. Introducing heteroatoms like phosphorus or other transition metals such as manganese can create defects, improve conductivity, and introduce additional active sites, thereby boosting performance in energy storage and catalysis.

Phosphorus Doping: Phosphorus has been successfully introduced into cobalt silicate materials to improve their performance as supercapacitor electrodes. A calcining strategy has been employed where synthesized cobalt silicate (Co₂SiO₄) nanobelts are heated with a phosphorus source like sodium hypophosphite (NaH₂PO₂) in an inert atmosphere. mdpi.comnih.gov This process yields phosphorus-doped cobalt silicate (PCoSi), which maintains the one-dimensional (1D) nanobelt morphology but exhibits a more amorphous structure compared to the undoped material. mdpi.com The P-doping process reduces the crystallinity and alters the porous features, leading to a high specific surface area. mdpi.com The introduction of the strongly nucleophilic phosphorus atoms is believed to create more reactive sites. mdpi.com As a result, P-doped cobalt silicate nanobelts have demonstrated significantly higher specific capacitance compared to their undoped counterparts. mdpi.comnih.gov

In a different approach, phosphate-incorporated cobalt silicate hydroxide (CoSi-P) has been developed as an electrocatalyst for the oxygen evolution reaction (OER). researchgate.net Here, hollow spheres of cobalt silicate hydroxide are first synthesized using a template method. Subsequently, phosphate (B84403) (PO₄³⁻) is introduced, which leads to a structural reconstruction from hollow spheres to sheet-like architectures. researchgate.net This incorporation of phosphate enhances the OER performance by creating a non-noble metal catalyst with low overpotential and a large electrochemical active surface area. researchgate.net

Furthermore, manganese doping has been explored in more complex core-shell structures. Manganese-doped cobalt ferrite-silica (MnₓCo₁₋ₓFe₂O₄/SiO₂) core-shell nanoparticles have been prepared via a co-precipitation method followed by a silica coating process. researchgate.net In these materials, Mn ions substitute into the lattice of the cobalt ferrite (B1171679) core, which alters the magnetic properties of the nanoparticles. researchgate.net While not a simple cobalt silicate, this demonstrates the versatility of manganese doping in cobalt-containing silica-based nanostructures. The doping of layered double hydroxides (LDHs) with manganese has also proven to be an efficient method to improve specific capacitance, showcasing a four-fold increase in the specific capacity of Ni-Co LDH nanosheets. acs.org This highlights the general effectiveness of Mn-doping in transition metal-based compounds for energy storage. acs.orgnih.gov

The following table compares the performance of undoped cobalt silicate with phosphorus- and manganese-doped variants.

| Material | Dopant | Synthesis Method | Application | Key Performance Improvement |

| Co₂SiO₄ Nanobelts | None | Hydrothermal | Supercapacitor Electrode | Specific Capacitance: 244 F g⁻¹ at 0.5 A g⁻¹ mdpi.comnih.gov |

| P-CoSi Nanobelts | Phosphorus | Calcination with NaH₂PO₂ | Supercapacitor Electrode | Specific Capacitance: 434 F g⁻¹ at 0.5 A g⁻¹ mdpi.comnih.gov |

| CoSi Hollow Spheres | None | Hydrothermal | OER Electrocatalyst | Baseline OER performance |

| CoSi-P Nanosheets | Phosphate | Hydrothermal & PO₄³⁻ incorporation | OER Electrocatalyst | Low overpotential (309 mV at 10 mA·cm⁻²), enhanced ECSA researchgate.net |

| Co₂SiO₄@MnSiO₃ | Manganese | Hydrothermal | Supercapacitor Electrode | Specific Capacitance: 309 F g⁻¹ at 0.5 A g⁻¹; Improved stability researchgate.netnih.gov |

Structural Elucidation and Advanced Characterization of Cobalt Silicate Systems

Spectroscopic Analysis for Electronic and Local Structural Insights

Spectroscopic techniques are indispensable for probing the electronic configurations and local atomic environments within cobalt silicate (B1173343) materials. By analyzing the interaction of electromagnetic radiation with the sample, detailed information regarding oxidation states, coordination geometries, and vibrational modes can be obtained.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. aip.org For cobalt silicate, XPS provides valuable information about the oxidation states of cobalt and the nature of the silicon-oxygen network. aip.org

In the analysis of cobalt silicate and related materials, the Co 2p core level spectrum is of particular interest. The binding energies and the presence of characteristic satellite peaks can distinguish between different oxidation states, such as Co(II) and Co(III). xpsfitting.com For instance, the Co 2p spectrum for materials containing Co(II) typically shows strong satellite structures, whereas these are less pronounced for Co(III). The presence of Co₃O₄, a mixed-valence oxide, can be identified by fitting the Co 2p spectrum, which confirms the presence of both Co²⁺ and Co³⁺ states at the surface. researchgate.net The binding energy overlap of various cobalt oxide and hydroxide (B78521) forms can complicate precise speciation, but curve-fitting procedures are useful for interpreting series of similar samples. xpsfitting.com

The Si 2p and O 1s spectra are also analyzed to understand the silicate network. The Si 2p peak position provides information about the SiO₂ environment, while the O 1s spectrum can help differentiate between oxygen in the silica (B1680970) network (Si-O-Si), oxygen bonded to cobalt (Co-O), and hydroxyl groups.

Table 1: Representative XPS Binding Energies for Cobalt Silicate Related Species

| Core Level | Species | Binding Energy (eV) | Reference Compound |

|---|---|---|---|

| Co 2p₃/₂ | Co(II) | ~781.0 | CoO |

| Co 2p₃/₂ | Co(III) | ~779.5 | Co₂O₃ |

| Co 2p₃/₂ | Co(II), Co(III) | ~780.0 | Co₃O₄ |

| Si 2p | Si(IV) | ~103.4 | SiO₂ |

| O 1s | Si-O-Si | ~532.8 | SiO₂ |

| O 1s | Co-O | ~529.5 | CoO |

Infrared (IR) and Fourier Transform Infrared Spectroscopy (FTIR)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of chemical bonds within a material. youtube.comyoutube.com In cobalt silicate systems, FTIR is used to confirm the formation of the silicate network and the incorporation of cobalt ions.

The FTIR spectrum of cobalt silicate typically displays several characteristic absorption bands. A prominent band around 960 cm⁻¹ is often attributed to the stretching vibration of the Si-O-Co bond, indicating the chemical interaction between the cobalt and silicon atoms. researchgate.net Other significant bands include the asymmetric stretching of Si-O-Si bonds (around 1080-1100 cm⁻¹), symmetric stretching of Si-O-Si (around 800 cm⁻¹), and bending vibrations of Si-O-Si (around 460 cm⁻¹). A weak band observed around 663 cm⁻¹ can be attributed to the stretching vibration of Co(II)-O bonds. researchgate.net The presence and position of these bands can confirm the successful synthesis of cobalt silicate and provide insights into its structural integrity.

Table 2: Characteristic FTIR Absorption Bands in Cobalt Silicate Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3400 | O-H stretching | Adsorbed water molecules |

| ~1630 | O-H bending | Adsorbed water molecules |

| ~1100 | Asymmetric Si-O-Si stretching | Silica network |

| ~960 | Si-O-Co stretching | Cobalt-silicate linkage |

| ~800 | Symmetric Si-O-Si stretching | Silica network |

| ~663 | Co(II)-O stretching | Cobalt-oxygen bond |

| ~460 | Si-O-Si bending | Silica network |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular structure and lattice vibrations of a material. ramanlife.com It is particularly sensitive to the crystalline structure and phase composition of cobalt silicates. For example, Raman spectra can support the phase-pure formation of compounds like Co₂SiO₄ in an orthorhombic structure. researchgate.net

In the study of cobalt-containing materials, specific Raman bands can be assigned to different phases. For instance, in cobalt-molybdenum oxides supported on silica, distinct bands are observed for species like CoMoO₄. acs.org For cobalt silicate pigments, the absence of a Raman band around 825 cm⁻¹, which is typical for a Co²⁺ ion dissolved within a glass silicate network, can suggest that the cobalt pigment is precipitated rather than mixed into the glassy matrix. researchgate.net

Table 3: Selected Raman Bands for Cobalt-Containing Silicate and Oxide Systems

| Wavenumber (cm⁻¹) | Assignment | System |

|---|---|---|

| ~825 | Co²⁺ in glass silicate network | Cobalt-doped glass |

| 225, 292, 410, 611 | Characteristic bands | Hematite (α-Fe₂O₃) impurity |

| Multiple bands | Orthorhombic phase confirmation | Co₂SiO₄ |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons. springernature.com Since the Co(II) ion in Cobalt(2+);dioxido(oxo)silane has a 3d⁷ electronic configuration, it is paramagnetic and therefore EPR-active. osti.gov EPR spectroscopy provides detailed information on the electronic structure, oxidation state, and coordination geometry of the cobalt centers. springernature.comosti.gov

The EPR spectrum of Co(II) is highly sensitive to its local environment. For high-spin Co(II) (S=3/2) in an octahedral coordination, a broad, often featureless signal is typically observed at g ≈ 4. mdpi.com In contrast, low-spin Co(II) (S=1/2) gives rise to a more anisotropic spectrum with distinct g-values (gₓ, gᵧ, g₂) that can be resolved at low temperatures. nih.gov Analysis of these g-values and the hyperfine splitting constants (A-values), which arise from the interaction of the unpaired electron with the cobalt nucleus, allows for a detailed description of the metal-ligand bonding and the geometry of the Co(II) site. nih.gov

Table 4: EPR Parameters for Different Co(II) Species

| Co(II) State | Spin State (S) | Typical g-value(s) | Coordination Environment |

|---|---|---|---|

| High-spin | 3/2 | g ≈ 4.3 | Octahedral (e.g., Co(H₂O)₆²⁺) nih.gov |

| Low-spin | 1/2 | Anisotropic (gₓ ≠ gᵧ ≠ g₂) | Distorted tetrahedral/octahedral |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of absorbing atoms in a material. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom (cobalt, in this case). scientific.net The energy position of the absorption edge is sensitive to the oxidation state; for example, the edge shifts to higher energy as the oxidation state increases from Co(II) to Co(III). rsc.org The pre-edge features in the K-edge spectra can be indicative of the coordination symmetry, helping to distinguish between tetrahedral and octahedral environments. rsc.org

The EXAFS region provides quantitative information about the local atomic environment, including interatomic distances, coordination numbers, and the identity of neighboring atoms. cambridge.org For cobalt silicate, EXAFS analysis can determine the Co-O bond lengths and coordination numbers. It can also identify second-shell neighbors, such as Si atoms, providing direct evidence for the formation of Co-O-Si linkages and determining the Co-Si distance. rsc.org Studies have shown that Co(II) can be surrounded by approximately six oxygen atoms at distances of 2.04–2.08 Å. cambridge.org

Table 5: Structural Parameters from EXAFS for Cobalt Systems

| Atom Pair | Bond Distance (Å) | Coordination Number (N) | System/Conditions |

|---|---|---|---|

| Co-O | 2.04 - 2.08 | ~6 | Co(II) sorbed on kaolinite (B1170537) cambridge.org |

| Co-Si | 3.22 ± 0.03 | - | Co complex grafted on silica rsc.org |

| Co-Co | 3.10 - 3.13 | < 1 | Multinuclear Co complexes on kaolinite cambridge.org |

Diffraction Techniques for Crystalline Phase and Lattice Determination

Diffraction methods are essential for characterizing the long-range atomic order in crystalline materials. mdpi.com X-ray diffraction (XRD) is the most common technique used to identify the crystalline phases present in a sample, determine lattice parameters, and obtain information about crystallite size and strain.

For cobalt silicate, XRD patterns are used to identify specific crystalline phases such as cobalt orthosilicate (B98303) (Co₂SiO₄) or cobalt metasilicate (B1246114) (CoSiO₃). The positions and intensities of the diffraction peaks are unique to each crystalline structure, acting as a fingerprint for phase identification. For example, the diffraction peaks for Co₂SiO₄ can be indexed to an orthorhombic crystal system. researchgate.net Similarly, various cobalt oxide phases, such as Co₃O₄ (spinel cubic) and CoO (rock-salt cubic), which may coexist with or be precursors to cobalt silicate, have distinct diffraction patterns that allow for their unambiguous identification. mdpi.com

By analyzing the peak positions, the lattice parameters (a, b, c, α, β, γ) that define the size and shape of the unit cell can be precisely determined. researchgate.net This information is crucial for understanding the material's structure-property relationships.

Table 6: Crystallographic Data for Cobalt-Containing Phases

| Compound | Formula | Crystal System | Common Miller Indices (hkl) |

|---|---|---|---|

| Cobalt(II,III) Oxide | Co₃O₄ | Cubic (Spinel) | (111), (220), (311), (400), (511), (440) mdpi.com |

| Cobalt(II) Oxide | CoO | Cubic (Rock-salt) | (111), (200), (220), (311) mdpi.com |

| Cobalt Orthosilicate | Co₂SiO₄ | Orthorhombic | - |

| Epsilon-Cobalt | ε-Co | Hexagonal Close-Packed (hcp) | - researchgate.net |

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a primary and indispensable technique for the structural characterization of polycrystalline materials like cobalt silicate. It provides crucial information on the phase composition, crystal structure, and degree of crystallinity of a sample. The technique works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase.

In the analysis of cobalt silicate, PXRD is routinely used to confirm the successful synthesis of the desired crystal structure, most commonly the olivine-type Co₂SiO₄. nih.govgovinfo.gov Researchers compare the experimental diffraction pattern with standard patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to verify the phase purity. For instance, after a hydrothermal synthesis and subsequent annealing process, the XRD pattern of the final product can be matched with JCPDS card no. 76-1501 to confirm the formation of Co₂SiO₄. researchgate.net

Furthermore, PXRD analysis reveals the presence of any secondary or precursor phases. For example, during synthesis, the precursor Co₃O₄ can be identified by its characteristic diffraction pattern (JCPDS card no. 74-1657) before it is converted to cobalt silicate at higher temperatures. researchgate.net In other cases, competitive phases or amorphous components, such as amorphous silica which produces a broad peak around 2θ = 22°, can be detected. researchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity and crystallite size; broader peaks generally suggest smaller crystallites or a lower degree of crystalline order. nih.gov Heat treatment or annealing is often shown to improve crystallinity, resulting in sharper and more intense XRD peaks. nih.gov

| Material | PXRD Findings | Reference |

|---|---|---|

| Olivine-Co₂SiO₄ | Phase composition confirmed by matching with standard powder XRD patterns. Significant grain growth and improved crystallinity observed after annealing above 750 °C. | nih.gov |

| Co₂SiO₄ | Confirmed successful synthesis and good purity by comparing the XRD pattern to JCPDS card no. 76-1501 after annealing a Co₃O₄ precursor. | researchgate.net |

| Cobalt Phyllosilicate | The XRD pattern showed a small peak at 2θ = 22°, indicating the amorphous nature of the silica support material. | researchgate.net |

| Ni-doped Co₂SiO₄ | PXRD results revealed that the compounds crystallize in the orthorhombic symmetry with crystallite sizes ranging from 29 to 56 nm. | researchgate.net |

In-situ X-ray Diffraction (XRD) for Reaction Monitoring

In-situ X-ray diffraction is a powerful analytical method that allows for the real-time monitoring of structural changes in a material under controlled reaction conditions, such as varying temperature, pressure, or gaseous environments. northwestern.edu This technique is particularly valuable for studying the synthesis of cobalt silicate, as it provides direct insight into the kinetics of phase transformations, the formation of intermediate species, and the evolution of crystallinity as the reaction proceeds. northwestern.eduucl.ac.uk

By collecting diffraction patterns continuously while a sample is being heated, researchers can observe the precise temperatures at which precursor phases transform into the final cobalt silicate structure. For example, in the synthesis of cobalt-based catalysts on silica supports, in-situ XRD can monitor the reduction of cobalt oxides (e.g., Co₃O₄) to metallic cobalt or the formation of cobalt silicate species at the metal-support interface. nih.govmdpi.comrsc.org Studies on related systems have shown that the reduction of Co₃O₄ can proceed in a two-step manner (Co₃O₄ → CoO → Co), with each phase transformation being clearly observable in the diffraction patterns collected in real-time. mdpi.com

This operando approach helps in optimizing synthesis parameters, such as reaction time and temperature, to achieve a phase-pure product with desired characteristics. ucl.ac.ukacs.org The data obtained from in-situ XRD experiments are crucial for understanding the reaction mechanisms that govern the formation of cobalt silicate, providing a dynamic view that is not achievable with conventional post-synthesis (ex-situ) characterization. nih.gov

Grazing Incidence X-ray Diffraction (GIXD) for Surface Structures

Grazing Incidence X-ray Diffraction (GIXD) is a specialized surface-sensitive X-ray technique designed for the structural analysis of thin films and surfaces. malvernpanalytical.comspringernature.com In conventional XRD, the X-ray beam penetrates deep into the bulk of the material, which can make it difficult to analyze a thin surface layer, as the signal from the underlying substrate may dominate the diffraction pattern. malvernpanalytical.com GIXD overcomes this limitation by directing the X-ray beam onto the sample at a very shallow (grazing) angle, typically less than one degree. malvernpanalytical.comyoutube.com This causes the X-rays to interact primarily with the top few nanometers of the material, making the technique highly sensitive to the crystallographic properties of the surface region. malvernpanalytical.comspring8.or.jp

For cobalt silicate systems, GIXD is the ideal tool for characterizing the structure of thin films or coatings. Applications where the surface properties are critical, such as in catalysis or protective coatings, require a detailed understanding of the surface's crystal structure, which may differ from the bulk. GIXD can provide information on the phase composition, crystallite size, strain, and preferred crystal orientation specifically within the surface layer. springernature.comyoutube.com By varying the incidence angle, researchers can even perform depth profiling to understand how the crystal structure changes from the surface into the bulk of the film. malvernpanalytical.com This makes GIXD an essential technique for the precise structural engineering of cobalt silicate surfaces.

Microscopic and Morphological Investigations

Microscopy techniques are vital for visualizing the physical form and structure of cobalt silicate materials from the micro- to the nanoscale. These investigations reveal critical information about particle size, shape, surface features, and internal structure, which directly influence the material's physical and chemical properties.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the surface topography and morphology of materials. It operates by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to create high-resolution images. These images provide detailed information about the sample's surface features, particle size, shape, and distribution.

In the study of cobalt silicate, SEM analysis has revealed a wide diversity of morphologies depending on the synthesis method. Some preparations result in particles with a sponge-like and porous morphology, often appearing as agglomerates. nih.gov Other synthesis routes can produce unique, complex structures. For example, a microporous cobalt silicate has been described as a "tangle of line-like structures which resemble a coral structure with pores and cavities". researchgate.net When used as a support for cobalt oxide, nano silica has been observed to form spheres with diameters of 2–5 µm, which are themselves composed of smaller 100 nm nanospheres. mdpi.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition analysis, confirming the presence and distribution of cobalt, silicon, and oxygen. nih.govkashanu.ac.ir

| Material System | Observed Morphology / Topography | Reference |

|---|---|---|

| Microporous Cobalt Silicate | Described as a tangle of line-like structures resembling a coral structure with pores and cavities. | researchgate.net |

| Cobalt Oxide Nanoparticles | Exhibited a sponge-like morphology with a homogeneous distribution and a high number of pores. | nih.gov |

| Co₃O₄ on Nano Silica Support | Formed larger spheres (2–5 µm) which were agglomerations of smaller nanospheres (~100 nm). | mdpi.com |

| Biologically Synthesized Co₃O₄ NPs | SEM revealed the nanoparticles were spherical in shape. | kashanu.ac.ir |

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal structure, or microstructure, at the nanoscale. utexas.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. This allows for the direct visualization of individual nanoparticles, crystal lattice planes, and internal features. utexas.edunih.gov

TEM analysis of cobalt silicate nanomaterials has been instrumental in revealing their intricate architectures. For example, Co₂SiO₄ synthesized via a hydrothermal method was shown to form novel hierarchical hollow spheres composed of numerous nanoplates. researchgate.net This unique structure provides a large surface area. High-Resolution TEM (HRTEM) can resolve the atomic lattice fringes of the crystalline material, providing direct evidence of its crystallinity. The spacing between these fringes can be measured to identify specific crystal planes. researchgate.net Furthermore, Selected Area Electron Diffraction (SAED), a technique available in TEM, produces diffraction patterns from which the crystal structure can be determined and indexed. nih.gov TEM has also been used to characterize other cobalt silicate nanostructures, such as nanobelts, and to determine average particle sizes, which have been reported to be around 157 nm for mechanochemically synthesized Co₂SiO₄. nih.govresearchgate.net

| Material | Observed Nanostructure / Microstructure | Reference |

|---|---|---|

| Co₂SiO₄ | Hierarchical hollow spheres composed of nanoplates. HRTEM revealed clear lattice fringes, and SAED patterns confirmed the crystalline structure. | researchgate.net |

| Co₂SiO₄ Nanoparticles | Nanocrystalline nature confirmed, with an average particle size of 157 nm. SAED patterns were indexed to specific Co₂SiO₄ crystal planes. | nih.gov |

| Cobalt Silicate Nanobelts | TEM images confirmed the formation of nanobelt structures. | researchgate.net |

| Calcium Silicate Hydrates | TEM tomography was used to create 3D reconstructions, revealing foil-like nanostructures. | escholarship.org |

Atomic Force Microscopy (AFM) for Surface Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. nanoscientific.org It works by scanning a sharp probe, located at the end of a flexible cantilever, across the sample surface. The forces between the probe and the surface cause the cantilever to deflect, and this deflection is measured to create a 3D surface map. nanoscientific.org

AFM is exceptionally well-suited for characterizing the surface features and quantifying the surface roughness of cobalt silicate films and particles. ebatco.comazooptics.com Unlike electron microscopy, AFM provides direct quantitative height information, allowing for the calculation of key statistical roughness parameters such as the average roughness (Ra) and root-mean-square roughness (Rq). ebatco.comoamjms.eu This information is critical, as surface roughness can significantly impact a material's properties, including adhesion, friction, and catalytic activity. nih.gov While specific AFM studies on cobalt silicate are not widely reported, the technique is extensively used on related materials like cobalt silicide and various silicate glass ceramics. aip.orgresearchgate.net For these materials, AFM has been used to visualize nanoscale islands, analyze the texture of coatings, and measure how surface roughness changes with different treatments. aip.orgresearchgate.netresearchgate.net These studies demonstrate the capability of AFM to provide detailed and quantitative analysis of the surface features of cobalt silicate materials.

| Material System | AFM Analysis Findings | Reference |

|---|---|---|

| Fused Silica / Glass Substrates | Used to evaluate the effect of cleaning procedures on surface roughness, showing that roughness can provide a surface area 10-30% larger than the geometric area. | nih.gov |

| Lithium Disilicate Glass Ceramic | Investigated surface roughness after different finishing procedures (polishing, glazing, grinding), providing quantitative Ra, Rz, Rmax, and Rq values. | researchgate.net |

| Silica-Titania Coated Glass | Revealed that a combined SiO₂-TiO₂ coating produced a rougher surface (rms roughness of 106.0 nm) compared to uncoated glass (4.10 nm). | researchgate.net |

| Cobalt-doped Hydroxyapatite Coatings | Used to analyze the surface roughness of coatings on Ti-6Al-4V substrates with a scan size of 5 µm × 5 µm. | nih.gov |

Scanning Helium Ion-Milling Microscopy (SHIM)

Scanning Helium Ion-Milling Microscopy (SHIM) is a high-resolution imaging technique that utilizes a focused beam of helium ions to scan the surface of a sample. This method offers superior resolution and surface sensitivity compared to traditional scanning electron microscopy (SEM). The interaction of the helium ions with the sample surface generates secondary electrons that are collected to form an image, providing detailed topographical and material contrast.

In the context of cobalt silicate systems, SHIM can be employed for nanoscale imaging and fabrication. The fine helium ion beam allows for precise milling of the material, enabling the creation of specific nanostructures or cross-sections for further analysis. This capability is particularly valuable for studying the grain boundaries, pore structures, and surface morphology of synthesized cobalt silicate nanoparticles. While specific research applying SHIM to cobalt silicate is not widely documented, the technique's proven capabilities in materials science suggest its potential for high-resolution surface characterization and modification of these systems.

Elemental and Compositional Analysis

Energy-Dispersive X-ray Analysis (EDX)

Energy-Dispersive X-ray Analysis (EDX), also known as EDS, is a standard analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM-EDX). The method relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to be ejected from their shells. When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of the specific elements present. wikipedia.org

In the study of cobalt silicate, EDX is instrumental in confirming the elemental composition. Analysis of nanocrystalline Co₂SiO₄ synthesized via mechanochemical methods shows the presence of only cobalt, silicon, and oxygen. nih.gov Quantitative analysis based on EDX spectra can provide the mass percentages of the constituent elements, which can then be used to confirm the empirical formula of Co₂SiO₄. nih.gov EDX mapping can also reveal the spatial distribution of elements within a sample, which is useful for identifying elemental homogeneity or the presence of impurities. researchgate.net

Table 1: Representative EDX Data for Nanocrystalline Cobalt Silicate

| Element | Mass Percentage (%) | Atomic Percentage (%) |

|---|---|---|

| Oxygen (O) | 30.62 | 57.14 |

| Silicon (Si) | 13.43 | 14.29 |

| Cobalt (Co) | 55.95 | 28.57 |

This table is interactive. Users can sort columns by clicking on the headers.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost nanometer of a material's surface. phi.comcovalentmetrology.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions. nist.gov These secondary ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined with high mass resolution. surfacesciencewestern.comphi.com

For cobalt silicate, TOF-SIMS can be utilized for several analytical purposes. Its high sensitivity, with detection limits in the parts-per-million to parts-per-billion range, makes it ideal for identifying trace contaminants on the surface of the material. carleton.edu TOF-SIMS can also provide information about the molecular structure at the surface and can be used to generate high-resolution chemical maps of the surface, showing the distribution of different species. axt.com.au Furthermore, by combining the analysis with a sputtering ion beam, TOF-SIMS can perform depth profiling to characterize the composition of thin films or layered structures of cobalt silicate. phi.com A study on the sorption of Co²⁺ ions onto kaolinite clay, a silicate mineral, demonstrated the utility of TOF-SIMS depth profiling in understanding the surface interactions of cobalt ions. nih.gov

Semi-quantitative Elemental Analysis

Semi-quantitative elemental analysis provides an estimation of the concentration of elements in a sample without the need for extensive calibration with standards, as required for fully quantitative analysis. Techniques like EDX and X-ray Fluorescence (XRF) are commonly used for this purpose. mdpi.com In EDX, the intensity of the characteristic X-ray peaks for each element is roughly proportional to its concentration. nih.gov

For cobalt silicate, semi-quantitative analysis can be rapidly performed to verify the major elemental constituents and to check for significant variations in composition across different samples or different regions of the same sample. researchgate.net While not as precise as quantitative methods, it is a valuable tool for comparative analysis and for screening samples. For instance, in the synthesis of cobalt-doped materials, semi-quantitative analysis can quickly confirm the incorporation of cobalt into the host matrix. researchgate.net The results are often presented as normalized weight or atomic percentages. nih.gov

Comprehensive Structural Polymorphism and Coordination Environment Studies

Identification of Olivine (B12688019), Spinelloid, and Other Polymorphs

Cobalt silicate (Co₂SiO₄) is known to exist in several structural forms, or polymorphs, with the transformations between them being dependent on pressure and temperature. nih.gov The most common polymorph at ambient pressure is the olivine structure (α-Co₂SiO₄). nih.govresearchgate.netrwth-aachen.de This orthorhombic structure is a key component in geological studies as it is analogous to forsterite (Mg₂SiO₄), a primary mineral in the Earth's upper mantle. nih.govresearchgate.net

Under high-pressure and high-temperature conditions, cobalt silicate transforms into other polymorphs. nih.gov One of these is a wadsleyite-type structure (β-Co₂SiO₄), which is a spinelloid with an orthorhombic crystal system. nih.govwikipedia.org At even higher pressures, it transforms into a ringwoodite-type structure (γ-Co₂SiO₄), which has a cubic spinel crystal structure. nih.govgeoscienceworld.org The crystal structures of all three polymorphs have been synthesized and analyzed in detail. nih.govgeoscienceworld.org These polymorphic transformations are of significant interest in materials science and geophysics, as they mirror the phase transitions of magnesium silicates in the Earth's mantle. nih.gov

Table 2: Crystallographic Data for Cobalt Silicate Polymorphs

| Phase | Structure Type | Crystal System | Space Group |

|---|---|---|---|

| α-Co₂SiO₄ | Olivine | Orthorhombic | Pnma |

| β-Co₂SiO₄ | Wadsleyite (Spinelloid) | Orthorhombic | Imma |

| γ-Co₂SiO₄ | Ringwoodite (Spinel) | Cubic | Fd3m |

This table is interactive. Users can sort columns by clicking on the headers.

Analysis of Cobalt Coordination Geometries (Tetrahedral vs. Octahedral)

In many simple oxide and silicate structures, Co²⁺ in fourfold (tetrahedral) coordination gives rise to intense blue colors, a property leveraged in pigments and dyes. researchgate.net The optical absorption spectra of tetrahedrally coordinated Co²⁺ are significantly more intense than those of its octahedrally coordinated counterpart; for instance, the oscillator strength of the ⁴T₁(⁴P) transition is approximately 800 times stronger in tetrahedral coordination. researchgate.net This strong optical signature makes spectroscopic methods a powerful tool for probing the local environment of cobalt ions. researchgate.net

Conversely, octahedral coordination is also common and often coexists with tetrahedral coordination within the same complex silicate structure. researchgate.netsemanticscholar.org For example, in certain complex cobalt chloride complexes with polyethers, which serve as analogs for understanding coordination principles, both distorted octahedral and distorted tetrahedral environments for cobalt ions are found. researchgate.netsemanticscholar.org The octahedral geometry typically involves bridging chloride or oxygen ligands, while tetrahedral sites may be formed by non-bridging and bridging ligands. researchgate.net

The distinction between these geometries is not always absolute, as significant distortion from ideal tetrahedral (Td) or octahedral (Oh) symmetry is common. The splitting of spin-allowed electronic transition bands in optical spectra can be directly related to the angular distortion of the CoO₄ tetrahedra, providing a quantitative measure of the local site symmetry. researchgate.net Advanced characterization techniques such as X-ray Absorption Fine Structure (XAFS) and detailed analysis of X-ray diffraction (XRD) data are essential for precisely determining Co-O bond lengths and angles, which ultimately define the coordination geometry.

Investigation of Co/Si Site Mixing Phenomena in Mixed Silicates

In more complex silicate systems, particularly those involving multiple cations, the phenomenon of site mixing or occupational disorder between cobalt and silicon ions can occur. This involves the random or semi-random distribution of Co²⁺ and Si⁴⁺ ions over crystallographically equivalent sites within the lattice. This phenomenon is distinct from the ordered arrangement of cations in compounds like cobalt(II) orthosilicate (Co₂SiO₄), where cobalt and silicon occupy distinct, well-defined positions.

The structure of Cs(Co₀.₅Si₀.₅)SiO₄ crystallizes in the monoclinic space group Im and is composed of a three-dimensional framework. osti.govresearchgate.net The asymmetric unit contains two distinct silicon atoms, six unique oxygen atoms, and two mixed-occupancy sites modeled as 50/50 Co/Si. osti.gov The investigation of such mixed-site silicates is crucial for understanding the fundamental principles of crystal engineering and for designing novel materials with tailored properties. The ability to control the degree of Co/Si site mixing could provide a pathway to fine-tuning the electronic and magnetic characteristics of functional silicate materials.

Table 1: Crystallographic Data for a Cobalt Silicate with Co/Si Site Mixing

| Parameter | Value for Cs(Co₀.₅Si₀.₅)SiO₄ osti.govresearchgate.net |

|---|---|

| Chemical Formula | CsCo₀.₅Si₁.₅O₄ |

| Crystal System | Monoclinic |

| Space Group | Im |

| a (Å) | 8.9926(4) |

| b (Å) | 5.4599(2) |

| c (Å) | 9.3958(6) |

| β (°) | 91.5928(18) |

| Key Structural Feature | Mixed 50/50 Co/Si occupancy on a tetrahedral site |

Characterization of Porous Three-Dimensional Framework Structures

Recent research has led to the synthesis and characterization of novel cobalt silicate and germanate compounds that feature highly porous, three-dimensional framework structures. osti.govrsc.org These materials are of significant interest due to their potential applications in ion exchange, catalysis, and gas separation, which are directly related to their structural voids and channels.

For instance, the complex cesium cobaltogermanates Cs₁.₂₉(₅)Co₀.₆₉(₅)Ge₁.₈₁(₅)O₅ and its ordered analogue Cs₂CoGe₄O₁₀ crystallize in a new structure type characterized by a highly porous three-dimensional framework. osti.govresearchgate.netrsc.org These compounds, synthesized via molten cesium halide flux growth, crystallize in the tetragonal space group I-4. osti.gov The framework itself is constructed from corner-sharing CoO₄ and GeO₄ tetrahedra, which create large channels and cavities. osti.gov These voids are occupied by cesium cations, which provide charge balance to the anionic cobaltogermanate framework. osti.gov

The characterization of these porous structures relies heavily on single-crystal X-ray diffraction to resolve the complex atomic arrangements and define the topology of the framework. The analysis reveals the precise connectivity of the tetrahedral units and the dimensions of the channels. In the case of Cs₂CoGe₄O₁₀, the framework is built from two-dimensional sheets of GeO₄ tetrahedra that are linked into a three-dimensional network by CoO₄ tetrahedra. osti.gov The porosity of these materials is not merely a geometric feature; it is integral to their chemical reactivity. For example, single crystals of Cs(Co₀.₅Si₀.₅)SiO₄ have been shown to undergo partial ion exchange, where Cs⁺ ions within the channels can be replaced by Rb⁺ ions from a molten salt bath, demonstrating the accessibility of the internal framework. osti.govresearchgate.net

Table 2: Structural Parameters of Porous Cobalt-Containing Frameworks

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Key Structural Feature |

|---|---|---|---|---|